molecular formula C₆H₆N₂O B1146947 Pyridine-2-aldoxime CAS No. 1193-96-0

Pyridine-2-aldoxime

Cat. No. B1146947
CAS RN: 1193-96-0
M. Wt: 122.12
InChI Key:
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Description

Synthesis Analysis

Pyridine-2-aldoxime and its derivatives are synthesized through several methods, including the reaction of 2-chloromethyl pyridines with buffered solutions of aqueous hydroxylamine, which yields good yields of the corresponding 2-pyridine aldoximes (Hackley, Daniher, & Ash, 1966). This method highlights the importance of precise conditions for achieving desired outcomes in the synthesis process.

Molecular Structure Analysis

The molecular structure of pyridine-2-aldoxime complexes is characterized by their coordination geometry and bonding interactions. For instance, racemic nickel(II) pyridine-2-aldoximate complexes exhibit a mononuclear structure surrounded by bidentate ligands, with an NO-trans arrangement around the Ni(II) ion, as revealed by X-ray crystallography (Miyasaka et al., 2004). These structural insights are crucial for understanding the complex's stability and magnetic properties.

Chemical Reactions and Properties

Pyridine-2-aldoxime undergoes various chemical reactions, forming complexes with different metals. For example, it forms well-defined colored complexes with ferrous and ferric ions in aqueous solution, exhibiting distinct color changes that are reversible (Hanania & Irvine, 1959). These reactions underscore the compound's utility in analytical chemistry and its interaction with metal ions.

Physical Properties Analysis

The physical properties of pyridine-2-aldoxime derivatives, such as solubility and crystal structure, are influenced by their molecular composition and the nature of their complexes. The crystallization of Ni(II) pyridine-2-aldoximate complexes in different space groups with specific cell dimensions illustrates the diversity in physical properties based on molecular arrangement (Miyasaka et al., 2004).

Chemical Properties Analysis

The chemical behavior of pyridine-2-aldoxime is significantly influenced by its interaction with various metal ions, leading to the formation of complexes with unique chemical properties. The formation of colored complexes with iron (II) that are stable across a range of pH values demonstrates the compound's reactivity and potential for use in colorimetric analyses (Bhat & Jain, 1962).

Scientific Research Applications

1. Catalytic Behavior in Isoprene Polymerization

  • Application Summary: Pyridine-2-aldoxime is used as a ligand in cobalt (II) complexes, which display high activity towards isoprene polymerization .
  • Methods of Application: The cobalt complexes are synthesized and characterized by FT-IR, mass spectrum, and elemental analysis. They are then activated with a small amount of AlClEt2 in toluene for the polymerization process .
  • Results: The cobalt complexes displayed extremely high activity towards isoprene polymerization, giving polyisoprene with high activity up to 16.3 × 10^5 (mol of Co)^−1 (h)^−1. The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis-1,4-enriched selectivity .

2. Antifungal Activity

  • Application Summary: Pyridine-2-aldoxime is used in the synthesis of quaternary pyridinium salts, which have shown excellent antifungal activity .
  • Methods of Application: The quaternary pyridinium salts are synthesized using different synthetic routes: conventional, microwave, and ultrasound. The reactions are carried out using pyridine-2-aldoxime as a nucleophile .
  • Results: All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .

3. Reactivation of Acetylcholinesterase

  • Application Summary: Pyridine-2-aldoxime methochloride is a prototypical reactivator of acetylcholinesterase that has been inactivated by organophosphorus insecticides or nerve agents .
  • Results: It is now known that no reactivator is effective against a broad spectrum of organophosphorus agents .

4. Aldoxime Dehydratase Mutants

  • Application Summary: Pyridine-2-aldoxime is used in the study of aldoxime dehydratase mutants .

5. Synthesis of Quaternary Pyridinium Salts

  • Application Summary: Pyridine-2-aldoxime is used in the synthesis of quaternary pyridinium salts. These salts have various biological activities, including antimicrobial, antimalarial, and anticholinergic inhibitors .
  • Methods of Application: The quaternary pyridinium salts are synthesized using different synthetic routes: conventional, microwave, and ultrasound. The reactions are carried out using pyridine-2-aldoxime as a nucleophile .
  • Results: All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .

6. Catalytic Property Studies for Isoprene Polymerization

  • Application Summary: Pyridine-2-aldoxime is used in the synthesis of iron complexes. These complexes have been found to be highly active in cis-1,4-alt-3,4 enchained polymerization .
  • Methods of Application: The iron complexes are synthesized and characterized by elemental analysis and IR spectroscopy. They are then used in the polymerization of isoprene .
  • Results: The complexes showed extremely high activities, as well about 98% yield after 2 min, to afford cis-1,4-alt-3,4-polyisoprene with a molecular weight of 140–420 kg/mol .

7. Synthesis of Synthetic Rubber

  • Application Summary: Pyridine-2-aldoxime is used in the synthesis of iron complexes. These complexes have been found to be highly active in cis-1,4-alt-3,4 enchained polymerization .
  • Methods of Application: The iron complexes are synthesized and characterized by elemental analysis and IR spectroscopy. They are then used in the polymerization of isoprene .
  • Results: The complexes showed extremely high activities, as well about 98% yield after 2 min, to afford cis-1,4-alt-3,4-polyisoprene with a molecular weight of 140–420 kg/mol .

8. Antimicrobial Activity

  • Application Summary: Pyridine-2-aldoxime is used in the synthesis of quaternary pyridinium salts. These salts have various biological activities, including antimicrobial, antimalarial, and anticholinergic inhibitors .
  • Methods of Application: The quaternary pyridinium salts are synthesized using different synthetic routes: conventional, microwave, and ultrasound. The reactions are carried out using pyridine-2-aldoxime as a nucleophile .
  • Results: All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .

Safety And Hazards

Pyridine-2-aldoxime is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine
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InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTFJSAGADRTKCI-VMPITWQZSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=NC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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Product Name

Pyridine-2-aldoxime

CAS RN

873-69-8, 1193-96-0
Record name Pyridine-2-aldoxime
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Record name Pyridine-2-aldoxime, (E)-
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Record name Pyridine-2-aldoxime
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Record name Pyridine-2-carbaldehyde oxime
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Record name syn-2-Pyridinealdoxime
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Record name PYRIDINE-2-ALDOXIME, (E)-
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Synthesis routes and methods

Procedure details

To a solution of pyridine-2-carboxaldehyde (5.5 mL; 57.8 mmol) in ethanol (100 mL) at 0° C., was added water (22 mL) and hydroxylamine hydrochloride (5.32 g; 76.6 mmol). Aqueous sodium hydroxide (1N; 50 mL) was added dropwise and the reaction mixture warmed to room temperature overnight. The reaction mixture was poured into water (250 mL) and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water (100 mL), dried (MgSO4), filtered and evaporated to yield oxime 1e as a white solid.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
2,600
Citations
F Hobbiger - British journal of pharmacology and chemotherapy, 1957 - Wiley Online Library
… The results presented in this paper show that in the mouse pyridine-2-aldoxime methiodide (P-2-AM), which was the most active oxime found so far, was less effective in reactivating …
Number of citations: 132 bpspubs.onlinelibrary.wiley.com
D Carlstrom - Acta Chem. Scand., 1966 - actachemscand.org
… The excellent antidotal activity of N-methyl-pyridine-2-aldoxime iodide {usually denoted pralidoxime or 2-PAM) for" nerve gas" poisoning1 was simultaneously discovered by Davies and …
Number of citations: 38 actachemscand.org
S Ginsburg, IB Wilson - Journal of the American Chemical Society, 1957 - ACS Publications
… here described with theexception of 6-methylpyridine-2-aldoxime react with methyl iodide to yield the B series quaternary oximes. This fact does not indicate that the B-series has the …
Number of citations: 177 pubs.acs.org
T Namba, K Hiraki - Journal of the American Medical Association, 1958 - jamanetwork.com
The prompt antidotal effect of PAM (pyridine-2-aldoxime methiodide) in alkylphosphate poisoning was demonstrated in five cases here reported. The patients were all farm workers who …
Number of citations: 220 jamanetwork.com
TT Zhang, JF Jia, Y Ren, HS Wu - The Journal of Physical …, 2011 - ACS Publications
… The present work investigated the ground and excited state geometries, absorption, and emission properties of three tricarbonyl Re(I) complexes with pyridine-2-aldoxime and X (−Cl, −…
Number of citations: 29 pubs.acs.org
RI Ellin - Journal of the American Chemical Society, 1958 - ACS Publications
… The mechanism of the deterioration of pyridine-2-aldoxime methiodide (2-PAM) in aqueous … Pyridine-2-aldoxime methiodide (I), mouoisonitrosoacetone and diaeetylrnonoxime have …
Number of citations: 69 pubs.acs.org
RI Ellin, JS Carlese, AA Kondritzer - Journal of Pharmaceutical Sciences, 1962 - Elsevier
The decomposition of 2-PAM was studied at pH values 0.5 to 13 and at temperatures ranging from 37 to 87. At constant pH and temperature, the observed rate of deterioration of 2-PAM …
Number of citations: 34 www.sciencedirect.com
RI Ellin, AA Kondritzer - Analytical Chemistry, 1959 - ACS Publications
… An ultraviolet spectrophotometric method has been developed for the quantitative estimation of pyridine-2aldoxime methiodide (PAM), in the presence of its acid hydrolytic products. A …
Number of citations: 29 pubs.acs.org
S Bolton, RI Ellin - Journal of Pharmaceutical Sciences, 1962 - Wiley Online Library
… Acid dissociation constants of pyridine-2-aldoxime and its … study the ability of pyridine-2-aldoxime to form chelates with … , which is related structurally to pyridine-2-aldoxime, showed the …
Number of citations: 17 onlinelibrary.wiley.com
M Orama, H Saarinen, J Korvenranta - Acta Chem. Scand, 1989 - actachemscand.org
The nickel (II) complex formation of pyridine-2-aldoxime (= HL) has been studied at 25 C in … Here we describe the complexation between nickel (II) and pyridine-2-aldoxime (= HL) in …
Number of citations: 31 actachemscand.org

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